N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methylbenzamide
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Overview
Description
N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methylbenzamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the piperidine ring and the sulfonyl group. The final step involves the attachment of the 2-methylbenzamide moiety. Common reagents used in these reactions include sulfur, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methylbenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: The compound may be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity, while the sulfonyl group can increase its solubility and stability. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-4-nitrobenzenesulfonamide
- N-(1,3-Benzothiazol-2-yl)-4-methoxybenzenesulfonamide
- N-(1,3-Benzothiazol-2-yl)-4-chlorobenzamide
Uniqueness
N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methylbenzamide is unique due to its combination of a benzothiazole ring, a piperidine ring, and a sulfonyl group. This structural arrangement provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of the 2-methylbenzamide moiety further enhances its uniqueness by introducing additional functional groups that can participate in various reactions .
Properties
Molecular Formula |
C26H25N3O3S2 |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-[4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-methylbenzamide |
InChI |
InChI=1S/C26H25N3O3S2/c1-18-6-2-3-7-22(18)25(30)27-20-10-12-21(13-11-20)34(31,32)29-16-14-19(15-17-29)26-28-23-8-4-5-9-24(23)33-26/h2-13,19H,14-17H2,1H3,(H,27,30) |
InChI Key |
OYPGVTYKOVOKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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